Lipophilicity Divergence: +0.4 LogP Advantage Over Straight-Chain Heptanoic Acid
3,6-Dimethylheptanoic acid exhibits a computed XLogP3-AA of 2.9, which is +0.4 log units higher than the straight-chain heptanoic acid (XLogP3 = 2.5) [1] and +0.37 log units higher than 2,6-dimethylheptanoic acid (LogP = 2.533) [2]. This difference corresponds to approximately a 2.5-fold greater partitioning into n-octanol relative to water for the 3,6-isomer versus heptanoic acid. The 2,6-isomer, despite also carrying two methyl branches, presents a LogP nearly identical to the straight-chain acid, demonstrating that methyl branch position—not merely branch count—governs lipophilicity in this compound class.
| Evidence Dimension | Computed partition coefficient (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | Heptanoic acid: XLogP3 = 2.5; 2,6-Dimethylheptanoic acid: LogP = 2.533 |
| Quantified Difference | ΔLogP = +0.4 vs heptanoic acid (approx. 2.5× greater lipid partitioning); ΔLogP = +0.37 vs 2,6-isomer |
| Conditions | Computed values: XLogP3 3.0 (PubChem 2025.04.14 release) for heptanoic acid; XLogP3-AA for (3R)-3,6-dimethylheptanoic acid; vendor-reported LogP for 2,6-isomer |
Why This Matters
A 2.5-fold difference in lipid partitioning directly impacts formulation solubility, membrane permeability in cell-based assays, and extraction efficiency in analytical workflows, making the 3,6-isomer functionally distinct from both the straight-chain acid and the 2,6-isomer in any lipid-dependent experimental context.
- [1] PubChem Compound Summary. Heptanoic Acid. PubChem CID 8094. XLogP3: 2.5 (computed by XLogP3 3.0, PubChem release 2025.04.14). View Source
- [2] PubChem Compound Summary. (3R)-3,6-Dimethylheptanoic acid. PubChem CID 28791638. XLogP3-AA: 2.9. InvivoChem. 2,6-Dimethylheptanoic acid. LogP: 2.533. View Source
